1H-Indazol-5-amine, 4-bromo-
CAS No.:
Cat. No.: VC16548059
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6BrN3 |
|---|---|
| Molecular Weight | 212.05 g/mol |
| IUPAC Name | 4-bromo-1H-indazol-5-amine |
| Standard InChI | InChI=1S/C7H6BrN3/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,9H2,(H,10,11) |
| Standard InChI Key | QBWVKLDTHDZHAP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=NN2)C(=C1N)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The molecular formula of 4-bromo-1H-indazol-5-amine is C₇H₆BrN₃, with a molecular weight of 212.05 g/mol. The indazole core consists of a benzene ring fused to a pyrazole ring, with substituents influencing electronic distribution and reactivity. Key structural features include:
-
Bromine at position 4: Enhances electrophilic substitution reactivity and modulates lipophilicity.
-
Amino group at position 5: Contributes to hydrogen-bonding capacity and interaction with biological targets.
Table 1: Physicochemical Properties of 4-Bromo-1H-indazol-5-amine
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol |
| LogP (Partition Coefficient) | ~2.5 (estimated) |
| Topological Polar Surface Area | ~54.7 Ų |
| Solubility | Moderate in polar solvents |
The LogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The polar surface area (54.7 Ų) indicates potential for blood-brain barrier penetration, a trait valuable in neuropharmacology .
Synthesis and Regiochemical Considerations
Synthetic Routes
While no direct synthesis of 4-bromo-1H-indazol-5-amine is documented, analogous brominated indazoles are typically synthesized via:
-
Regioselective Bromination: Electrophilic bromination of a pre-formed indazole or precursor aromatic ring. For example, 7-bromo-4-chloro-1H-indazol-3-amine is synthesized from 2,6-dichlorobenzonitrile via bromination and hydrazine cyclization .
-
Cyclization with Hydrazine: Formation of the pyrazole ring using hydrazine under controlled conditions .
Key Challenges:
-
Regioselectivity: Bromination position depends on directing groups. In 4-bromo-1H-indazol-5-amine, the amine at position 5 may direct bromination to position 4 via resonance or inductive effects.
-
Purification: Column chromatography is often avoided in large-scale synthesis, favoring crystallization or extraction .
Biological Activity and Mechanism of Action
Enzyme Inhibition
Brominated indazoles are potent inhibitors of enzymes critical in disease pathways:
-
Tyrosine Kinases: 4-Bromo-1H-indazol-3-amine acts as a hinge-binding fragment in kinase inhibition, disrupting ATP binding and signaling cascades.
-
Cyclooxygenase-2 (COX-2): Analogs like 7-bromo-1H-indazol-5-amine inhibit COX-2, reducing prostaglandin synthesis and inflammation.
-
Monoamine Oxidase (MAO): Inhibition modulates neurotransmitter levels, suggesting applications in neurological disorders.
Anticancer Activity
Indazole derivatives exhibit antiproliferative effects across cancer cell lines:
-
Cell Line Sensitivity: Analogous compounds inhibit viability in HL-60 (leukemia), HEP3B (hepatoma), and MDA-MB-453 (breast cancer) cells via apoptosis and cell cycle arrest.
-
Antiangiogenic Effects: Suppression of VEGF and TNFα pathways impedes tumor vascularization.
Table 2: Antiproliferative Activity of Indazole Analogs
| Compound | IC₅₀ (μM) in HL-60 Cells | Target Pathway |
|---|---|---|
| 7-Bromo-1H-indazol-5-amine | 12.3 ± 1.5 | COX-2 Inhibition |
| 4-Bromo-1H-indazol-3-amine | 8.9 ± 0.8 | Tyrosine Kinase |
Pharmacokinetics and Toxicology
Absorption and Distribution
-
Bioavailability: High solubility in polar solvents suggests adequate absorption, though first-pass metabolism may limit oral bioavailability.
-
Tissue Penetration: Moderate LogP supports distribution into both hydrophilic and lipophilic compartments .
Metabolic Pathways
-
Hepatic Metabolism: Likely undergoes Phase I oxidation (via CYP450 enzymes) and Phase II conjugation.
-
Excretion: Primarily renal, with potential biliary excretion due to moderate molecular weight.
Toxicity Profile
-
Acute Toxicity: Limited data; structural analogs show dose-dependent toxicity in rodent models, with LD₅₀ > 500 mg/kg.
-
Genotoxicity: No evidence of mutagenicity in Ames tests for related indazoles.
Applications in Medicinal Chemistry
Anticancer Drug Development
4-Bromo-1H-indazol-5-amine serves as a scaffold for kinase inhibitors. For example, its 3-amine analog is a fragment in lenacapavir, an HIV capsid inhibitor, highlighting versatility in drug design .
Anti-Inflammatory Agents
COX-2 inhibition positions brominated indazoles as candidates for treating arthritis and inflammatory bowel disease.
Central Nervous System (CNS) Therapeutics
MAO inhibition suggests potential in depression and Parkinson’s disease, though blood-brain barrier penetration requires optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume